2,2-Dibromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone
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Overview
Description
2,2-Dibromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone is a synthetic organic compound characterized by the presence of bromine, chlorine, and furan functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone typically involves the bromination of 1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization or chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce corresponding oxides.
Scientific Research Applications
2,2-Dibromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 2,2-Dibromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may target bacterial cell walls or enzymes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dibromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-propanone
- 2,2-Dibromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-butanone
- 2,2-Dibromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-pentanone
Uniqueness
2,2-Dibromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone is unique due to its specific combination of bromine, chlorine, and furan functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2,2-dibromo-1-[5-(2,4-dichlorophenyl)furan-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2Cl2O2/c13-12(14)11(17)10-4-3-9(18-10)7-2-1-6(15)5-8(7)16/h1-5,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMFELNWTMHYEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C(=O)C(Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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